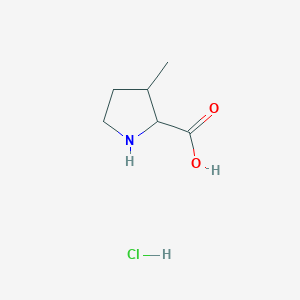
1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol
Descripción general
Descripción
1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol, also known as CCPA, is a synthetic compound belonging to the azetidine class of compounds. It is a cyclic amide with a six-membered ring system containing a nitrogen atom and a chlorine atom. CCPA is a versatile synthetic compound that has been used in a variety of scientific research applications, including drug discovery and development, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol has been extensively studied for its potential applications in drug discovery and development, biochemistry, and pharmacology. In drug discovery and development, this compound has been used as a model compound to investigate the structure-activity relationships of various drug candidates. In biochemistry, this compound has been used to study the structure and function of enzymes, as well as to investigate protein-protein interactions. In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol is not well understood. However, it is believed that it acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and cyclooxygenase-3 (COX-3). It is also believed that this compound may act as an agonist of certain G-protein coupled receptors, such as the serotonin 5-HT2A and 5-HT2C receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have anti-inflammatory, analgesic, and antipyretic properties. In addition, it has been shown to inhibit the production of prostaglandins, which are involved in pain and inflammation. It has also been shown to act as a partial agonist of certain G-protein coupled receptors, such as the serotonin 5-HT2A and 5-HT2C receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol in laboratory experiments include its low cost and ease of synthesis. Additionally, it is a relatively stable compound and is not easily degraded by heat or light. The main limitation of using this compound in laboratory experiments is its lack of selectivity. It has been shown to interact with multiple proteins and enzymes, which may lead to unexpected results.
Direcciones Futuras
The potential future directions for 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research could be conducted into the structure-activity relationships of this compound and its analogues, as well as its potential use as a tool for studying protein-protein interactions. Furthermore, further research could be conducted into the potential use of this compound as an agonist of certain G-protein coupled receptors, such as the serotonin 5-HT2A and 5-HT2C receptors. Finally, further research could be conducted into the potential use of this compound as a therapeutic agent for a variety of diseases and conditions.
Propiedades
IUPAC Name |
1-(6-chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-8-3-9(14-4-7(15)5-14)13-10(12-8)6-1-2-6/h3,6-7,15H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLCAYYWMQKOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine](/img/structure/B1490763.png)
![[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine](/img/structure/B1490764.png)
![4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1490767.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1490771.png)






![2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1490782.png)
